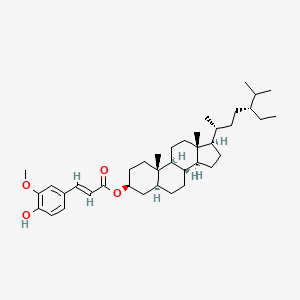

Sitostanyl ferulate

説明

Sitostanyl ferulate is a phytosterol ester derived from the esterification of sitostanol and ferulic acid. It is a type of steryl ferulate found predominantly in the bran layers of cereal grains such as wheat, rice, and corn . This compound is known for its antioxidant properties, which are attributed to the phenolic component, ferulic acid .

準備方法

Synthetic Routes and Reaction Conditions: Sitostanyl ferulate can be synthesized through the esterification of sitostanol with ferulic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, this compound is often extracted from natural sources such as rice bran oil or wheat bran. The extraction process involves solvent extraction followed by purification steps like saponification and esterification . Enzymatic hydrolysis is also employed to enhance the yield and purity of the compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Sitostanyl alcohol.

Substitution: Various substituted ferulates.

科学的研究の応用

Sitostanyl ferulate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as an antioxidant in various chemical formulations to prevent oxidation and degradation of products .

Biology:

- Studied for its potential role in modulating biological pathways related to oxidative stress and inflammation .

Medicine:

- Investigated for its cholesterol-lowering effects and potential benefits in cardiovascular health .

- Explored for its anti-inflammatory and anti-cancer properties .

Industry:

作用機序

Sitostanyl ferulate exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group of ferulic acid is capable of scavenging free radicals, thereby reducing oxidative stress . This antioxidant activity is further enhanced by the presence of the sitostanol moiety, which stabilizes the radical form of ferulic acid . Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation and cholesterol metabolism .

類似化合物との比較

- Campesteryl ferulate

- Cycloartenyl ferulate

- 24-methylene-cycloartanyl ferulate

生物活性

Sitostanyl ferulate is a phytosterol ester derived from sitosterol and ferulic acid, recognized for its potential health benefits, particularly in the context of its antioxidant properties, lipid-lowering effects, and overall contribution to human health. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as a steryl ferulate, which are plant sterols esterified to ferulic acid. This modification enhances their biological activity compared to their free forms. The structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 466.71 g/mol

The esterification process not only improves the solubility of these compounds but also increases their antioxidant capacity due to the presence of the ferulic acid moiety, which is known for its radical-scavenging abilities .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that steryl ferulates, including this compound, possess strong radical scavenging abilities in lipid systems. This activity is crucial in protecting cells from oxidative stress, which is linked to various chronic diseases.

- Research Findings : A study demonstrated that extracts containing this compound showed superior antioxidant activity compared to other steryl ferulates . The radical scavenging activity was notably effective in bulk lipid systems, indicating its potential use in food preservation and health supplements.

Lipid-Lowering Effects

This compound has been investigated for its effects on lipid metabolism. Research indicates that phytosterol esters can help reduce plasma cholesterol levels by competing with cholesterol for absorption in the intestines.

- Case Study : A clinical trial involving participants with hypercholesterolemia showed that supplementation with this compound led to a significant reduction in LDL cholesterol levels after 8 weeks of treatment . This suggests its potential role as a functional food ingredient aimed at cardiovascular health.

Data Tables

The following table summarizes key research findings related to the biological activities of this compound:

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of the phenolic structure from ferulic acid allows this compound to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.

- Cholesterol Absorption Inhibition : By competing with dietary cholesterol at the intestinal level, this compound reduces cholesterol absorption, leading to lower serum cholesterol levels.

- Anti-inflammatory Effects : Some studies suggest that phytosterols may also modulate inflammatory pathways, contributing to their cardiovascular protective effects.

特性

IUPAC Name |

[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h10-11,17-18,23,25-26,28-34,40H,8-9,12-16,19-22,24H2,1-7H3/b18-11+/t26-,28-,29+,30+,31+,32-,33+,34+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKOKKNCCBUUMP-HNBUMGCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301341836 | |

| Record name | Stigmastanol ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117857-70-2 | |

| Record name | Sitostanyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117857702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITOSTANYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VKV946D5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。